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Cat. No.: B045252 Get Quote

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic

cannabinoid receptor agonist that has been identified in recreational herbal products.[1][2] Like

many new psychoactive substances (NPS), its consumption poses significant public health

risks. For forensic and clinical toxicology, accurate detection and quantification are paramount

for identifying intoxication and understanding pharmacokinetic profiles. However, UR-144 is

extensively metabolized in the body, primarily through oxidation by cytochrome P450 enzymes

like CYP3A4.[1][3][4][5]

One of the major phase I biotransformations is hydroxylation of the N-pentyl side chain,

resulting in the formation of the UR-144 N-5-hydroxypentyl metabolite.[3][4][6][7][8] The

parent compound is often present at very low to undetectable concentrations in urine, making

this hydroxylated metabolite a critical and more reliable biomarker for confirming UR-144

exposure.[1][4]

Quantitative analysis of such metabolites in complex biological matrices like urine presents a

significant analytical challenge. Matrix effects, variability in sample preparation, and fluctuations

in instrument response can all compromise the accuracy and precision of results.[9][10][11]

This application note provides a comprehensive, field-proven protocol for the robust

quantification of UR-144 N-5-hydroxypentyl metabolite using Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS) coupled with its stable isotope-labeled (deuterated) internal

standard. The use of a deuterated internal standard is the cornerstone of this method, ensuring

the highest level of data integrity by correcting for analytical variability.[12][13][14]
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The Foundational Role of the Deuterated Internal
Standard
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration

to all samples, calibrators, and quality controls before sample processing. The ideal IS mimics

the physicochemical properties of the analyte as closely as possible. Stable isotope-labeled

(SIL) internal standards, particularly deuterated analogs, are considered the "gold standard" for

LC-MS/MS bioanalysis because they are chemically identical to the analyte, differing only in

mass due to the substitution of hydrogen atoms with deuterium.[12][14][15][16]

This near-identical chemical nature ensures that the UR-144 N-5-hydroxypentyl metabolite-

d5:

Co-elutes chromatographically with the non-labeled analyte.

Exhibits virtually the same extraction recovery during sample preparation.

Experiences the same degree of ionization suppression or enhancement (matrix effect) in

the mass spectrometer source.[13][16][17]

By calculating the peak area ratio of the analyte to the internal standard, the method effectively

normalizes for any variations that occur during the analytical workflow. This principle, known as

stable isotope dilution analysis, corrects for sample loss during extraction, injection volume

inconsistencies, and matrix-induced signal fluctuations, thereby ensuring a highly accurate and

precise measurement of the true analyte concentration.[12][14]
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Caption: Internal standard correction workflow.

Materials and Analytical Instrumentation
Reagents and Materials

Analytical Standards: UR-144 N-5-hydroxypentyl metabolite and UR-144 N-5-
hydroxypentyl metabolite-d5.[7][18] Available from suppliers like Cayman Chemical.

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

Reagents: Ammonium Acetate, β-glucuronidase (from E. coli).

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., UCT Styre Screen® HLD or

Waters Oasis HLB).[19][20]

Biological Matrix: Certified drug-free human urine for preparation of calibrators and controls.

Labware: Autosampler vials (silanized glass is recommended to prevent sample loss),

microcentrifuge tubes, and general laboratory glassware.
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Instrumentation
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC)

system.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source, capable of performing Multiple Reaction Monitoring (MRM).

Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality
Controls

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the UR-144 N-5-
hydroxypentyl metabolite (Analyte) and its deuterated internal standard (IS) in methanol.

Working Standard Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50

methanol:water to create a series of working solutions for spiking calibration standards.

Working IS Solution (100 ng/mL): Prepare a working solution of the IS in 50:50

methanol:water.

Calibration Standards & QCs: Spike appropriate volumes of the Analyte working solutions

into blank human urine to prepare calibration standards (e.g., 0.1, 0.25, 0.5, 1, 5, 10, 25, 50

ng/mL). Separately, prepare Quality Control (QC) samples at low, medium, and high

concentrations (e.g., 0.3, 7.5, 40 ng/mL).

Protocol 2: Sample Preparation Workflow
This workflow combines enzymatic hydrolysis to cleave glucuronide conjugates with Solid-

Phase Extraction (SPE) for sample cleanup and concentration.[19]
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Caption: Sample preparation workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b045252?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Procedure:

Spiking: To 1 mL of each urine sample (calibrator, QC, or unknown), add 20 µL of the 100

ng/mL IS working solution.

Hydrolysis: Add 1 mL of 100 mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase

enzyme solution. Vortex briefly.[19]

Incubation: Incubate the samples at 60-65°C for 1-2 hours to ensure complete

deconjugation. Allow samples to cool to room temperature.

SPE Conditioning: Condition the SPE cartridge sequentially with 2 mL of methanol followed

by 2 mL of water. Do not allow the sorbent to dry.

Sample Loading: Load the cooled, hydrolyzed sample onto the SPE cartridge at a slow,

steady flow rate.

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a 20:80 methanol:water

solution to remove polar interferences.

Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to

remove all residual water. This step is critical for efficient elution.

Elution: Elute the analyte and internal standard from the cartridge with 2 mL of a non-polar

solvent like ethyl acetate or an appropriate mixture (e.g., 95:5 Dichloromethane:Isopropanol).

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at

approximately 40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions

(e.g., 90:10 Mobile Phase A:B) and transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Method Parameters
The following tables provide typical starting parameters that must be optimized for the specific

instrumentation used.

Table 1: Optimized Liquid Chromatography (LC) Parameters
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Parameter Setting Rationale

Column
C18 or Phenyl-Hexyl, e.g.,
100 x 2.1 mm, 2.6 µm

Provides good reversed-
phase retention and
separation for
cannabinoids.

Mobile Phase A 0.1% Formic Acid in Water
Acidified mobile phase

promotes positive ionization.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile/Methanol

Organic solvent for eluting the

analytes.

Gradient
10% B to 95% B over 5 min,

hold 2 min, re-equilibrate

A gradient is necessary to

elute the relatively hydrophobic

analyte while separating it from

matrix components.

Flow Rate 0.4 mL/min
Typical flow rate for a 2.1 mm

ID column.

Injection Volume 5 µL
Balances sensitivity with

potential for matrix effects.

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

Table 2: Optimized Mass Spectrometry (MS/MS) Parameters

Parameter Setting Rationale

Ionization Mode
Electrospray Ionization,
Positive (ESI+)

Cannabinoids readily form
protonated molecules
[M+H]⁺.

Source Temp. 550 °C
Optimized for efficient

desolvation.

IonSpray Voltage 5500 V
Optimized for stable spray and

maximum ion generation.
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| MRM Transitions | See below | Specific precursor-to-product ion transitions provide high

selectivity and sensitivity. |

Compound Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

UR-144 N-5-OH 328.2 144.1 (Quantifier) 25

328.2 197.1 (Qualifier) 20

UR-144 N-5-OH-d5 333.2 149.1 (Quantifier) 25

Note: The exact m/z values and collision energies must be empirically optimized by infusing the

pure standards into the mass spectrometer.

Bioanalytical Method Validation: A Self-Validating
System
A bioanalytical method is only trustworthy if it has been rigorously validated. The protocol

should be validated according to regulatory guidelines, such as those from the U.S. Food &

Drug Administration (FDA).[21][22][23] The core validation parameters ensure the method is fit

for its intended purpose.

Table 3: Summary of Method Validation Parameters, Protocols, and Acceptance Criteria
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Validation
Parameter

Purpose Brief Protocol
Acceptance
Criteria

Selectivity

To ensure the
method can
differentiate the
analyte from other
components in the
matrix.

Analyze ≥6 blank
urine lots for
interfering peaks at
the retention time
of the analyte and
IS.

Response of
interfering peaks
should be <20% of
the LLOQ for the
analyte and <5%
for the IS.

Linearity & Range

To demonstrate a

proportional

relationship between

concentration and

instrument response

over a defined range.

Analyze calibration

curves (≥6 non-zero

points) on ≥3 separate

days.

Correlation coefficient

(r²) ≥ 0.99. Back-

calculated

concentrations within

±15% of nominal

(±20% at LLOQ).

Accuracy & Precision

To determine the

closeness of

measured results to

the true value and the

reproducibility of the

measurements.

Analyze QC samples

(Low, Mid, High) in ≥5

replicates over ≥3

days.

Mean accuracy within

±15% of nominal.

Precision (%CV)

≤15%.

LLOQ

To establish the

lowest concentration

that can be reliably

quantified with

acceptable accuracy

and precision.

Analyze ≥5 replicates

at the proposed LLOQ

concentration.

Accuracy within ±20%

of nominal. Precision

(%CV) ≤20%. Signal-

to-noise ratio ≥10.

Matrix Effect

To assess the impact

of matrix components

on ionization

efficiency.

Compare analyte/IS

response in post-

extraction spiked

samples vs. neat

solutions across ≥6

urine lots.[17]

The CV of the IS-

normalized matrix

factor should be

≤15%.

Extraction Recovery To measure the

efficiency of the

Compare analyte/IS

response in pre-

Recovery should be

consistent and
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Validation
Parameter

Purpose Brief Protocol
Acceptance
Criteria

extraction process. extraction spiked

samples vs. post-

extraction spiked

samples.

reproducible.

| Stability | To ensure the analyte is stable under various storage and processing conditions. |

Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term

storage). | Mean concentration within ±15% of nominal. |

Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantitative

determination of the UR-144 N-5-hydroxypentyl metabolite in human urine. The protocol's

success hinges on two key pillars: efficient sample cleanup via Solid-Phase Extraction and the

principled use of a stable isotope-labeled (deuterated) internal standard. The UR-144 N-5-
hydroxypentyl metabolite-d5 internal standard is fundamental to the method's integrity,

providing essential correction for analytical variability and matrix effects, thereby ensuring that

the data generated is accurate, precise, and defensible. Following the outlined validation

procedures will confirm that the method is fit-for-purpose for clinical and forensic research and

monitoring applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.texilajournal.com/thumbs/article/Clinical%20Research_Vol%201_Issue%201_Article_6.pdf
https://resolvemass.ca/deuterated-internal-standards/
http://www.aptochem.com/t-bioanalysis.aspx
https://en.biotech-pack.com/qa319.html
https://en.biotech-pack.com/qa319.html
https://en.biotech-pack.com/qa319.html
https://en.biotech-pack.com/qa319.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352789/
https://www.caymanchem.com/product/14375/ur-144-n-5-hydroxypentyl-metabolite-d5
https://www.unitedchem.com/wp-content/uploads/2018/04/Synthetic-Cannabinoids-SSHLD-new.pdf
https://www.mdpi.com/2297-8739/10/3/203
https://resolvemass.ca/bioanalytical-method-validation/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://accp1.org/Members/ACCP1/5Publications_and_News/FDA-Announces-Guidance-M10-Bioanalytical-Method-Validation.aspx
https://www.benchchem.com/product/b045252#ur-144-n-5-hydroxypentyl-deuterated-internal-standard
https://www.benchchem.com/product/b045252#ur-144-n-5-hydroxypentyl-deuterated-internal-standard
https://www.benchchem.com/product/b045252#ur-144-n-5-hydroxypentyl-deuterated-internal-standard
https://www.benchchem.com/product/b045252#ur-144-n-5-hydroxypentyl-deuterated-internal-standard
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b045252?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

